molecular formula C14H24N2O2 B2645900 N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}cyclopropanecarboxamide CAS No. 2034294-54-5

N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}cyclopropanecarboxamide

Cat. No.: B2645900
CAS No.: 2034294-54-5
M. Wt: 252.358
InChI Key: QMJQWALRNNNIFG-UHFFFAOYSA-N
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Description

N-{[1-(Oxolan-3-yl)piperidin-4-yl]methyl}cyclopropanecarboxamide is a cyclopropanecarboxamide derivative characterized by a piperidine core substituted at the 4-position with a methyl group bearing a cyclopropanecarboxamide moiety. The piperidine nitrogen is further functionalized with an oxolan-3-yl (tetrahydrofuran-3-yl) group. This structural motif combines a rigid cyclopropane ring, a piperidine scaffold, and an oxygen-containing heterocycle (oxolane), which may influence its physicochemical properties, receptor binding, and metabolic stability .

Properties

IUPAC Name

N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2/c17-14(12-1-2-12)15-9-11-3-6-16(7-4-11)13-5-8-18-10-13/h11-13H,1-10H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMJQWALRNNNIFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCC2CCN(CC2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}cyclopropanecarboxamide typically involves multiple steps. One common route starts with the preparation of 1-(oxolan-3-yl)piperidin-4-amine, which is then reacted with cyclopropanecarboxylic acid chloride under basic conditions to form the desired compound. The reaction conditions often include the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}cyclopropanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Cyclopropylfentanyl (N-Phenyl-N-[1-(2-Phenylethyl)Piperidin-4-yl]Cyclopropanecarboxamide)

Structural Differences :

  • Cyclopropylfentanyl replaces the oxolan-3-yl group with a 2-phenylethyl substituent on the piperidine nitrogen and incorporates a phenyl group on the cyclopropanecarboxamide .

Pharmacological Implications :

  • The oxolan-3-yl group in the target compound may enhance solubility and reduce CNS penetration, suggesting divergent therapeutic or toxicological profiles.

N,N-Diethyl-2-(4-Methoxyphenoxy)-1-Phenylcyclopropane-1-Carboxamide

Structural Differences :

  • This analog features a 1-phenylcyclopropane core with a 4-methoxyphenoxy substituent and N,N-diethylamide groups .

Pharmacokinetic Insights :

  • The diastereomer ratio (dr 23:1) reported for this compound highlights the importance of stereochemistry in cyclopropane derivatives, which may also apply to the target compound .

Goxalapladib and Other Naphthyridine Derivatives

Structural Differences :

  • Goxalapladib (CAS-412950-27-7) incorporates a 1,8-naphthyridine core and trifluoromethyl biphenyl groups, diverging significantly from the target compound’s piperidine-oxolane scaffold .

Therapeutic Relevance :

  • Goxalapladib targets atherosclerosis via phospholipase A2 inhibition, illustrating the versatility of cyclopropanecarboxamides in non-CNS applications . The target compound’s oxolane group could similarly modulate enzyme interactions.

1-[1-(Hydroxyimino)Ethyl]-N-(2-Methoxyphenyl)Cyclopropanecarboxamide

Structural Differences :

  • This derivative includes a hydroxyiminoethyl group and a 2-methoxyphenyl substituent, emphasizing the role of hydrogen-bonding motifs .
  • The target compound’s oxolane may provide analogous hydrogen-bonding capacity but with greater conformational rigidity.

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Molecular Formula Pharmacological Notes Reference ID
Target Compound Piperidine-cyclopropanecarboxamide Oxolan-3-yl, methylcyclopropanecarboxamide C₁₄H₂₄N₂O₂ Potential CNS modulation
Cyclopropylfentanyl 4-Anilidopiperidine 2-Phenylethyl, phenyl C₂₃H₂₈N₂O µ-opioid agonist, high toxicity
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenyl... Phenylcyclopropane 4-Methoxyphenoxy, N,N-diethylamide C₂₀H₂₅NO₃ Stereochemical sensitivity
Goxalapladib 1,8-Naphthyridine Trifluoromethyl biphenyl, methoxyethyl C₄₀H₃₉F₅N₄O₃ Phospholipase A2 inhibition

Biological Activity

N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}cyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C₁₄H₁₉N₃O₂
  • Molecular Weight : 273.4 g/mol
  • CAS Number : 2640845-09-4

The structure of this compound features a piperidine ring, an oxolane moiety, and a cyclopropanecarboxamide group. These unique structural components contribute to its biological activity by enabling interactions with various molecular targets.

The compound primarily exhibits its biological effects through the inhibition of specific enzymes, particularly protein tyrosine phosphatases (PTPs). PTPs play crucial roles in cellular signaling pathways, and their inhibition can lead to significant therapeutic outcomes in conditions such as cancer and metabolic disorders .

Therapeutic Applications

Research has indicated that this compound may possess:

  • Anticancer Properties : By inhibiting PTPs, the compound may disrupt cancer cell signaling pathways, potentially leading to reduced tumor growth.
  • Anti-inflammatory Effects : The modulation of inflammatory pathways could make this compound a candidate for treating inflammatory diseases.
  • Antimicrobial Activity : Preliminary studies suggest potential effectiveness against certain bacterial strains .

Case Studies and Experimental Data

  • Antimicrobial Activity :
    • In vitro studies have shown that derivatives similar to this compound exhibit significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
    • The compound demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential as a new antimicrobial agent.
  • Cytotoxicity Assays :
    • Cytotoxicity testing against various cell lines revealed that the compound has selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing safe therapeutic agents .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
N-{1-[(oxolan-3-yl)methyl]piperidin-3-yl}cyclopropanesulfonamidePiperidine ring, oxolane moietyStrong inhibition of PTPs
1-(oxolan-3-yl)piperidin-4-aminesSimilar piperidine structureAntibacterial properties against Gram-positive bacteria

The comparative analysis highlights the unique structural features of this compound that contribute to its distinctive biological activities .

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